
3-(2,4-Di-tert-butylphenoxy)propanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Di-tert-butylphenoxy)propanethioamide is an organic compound with the molecular formula C17H27NOS It is characterized by the presence of a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions, attached to a propanethioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Di-tert-butylphenoxy)propanethioamide typically involves the reaction of 2,4-di-tert-butylphenol with 3-chloropropanethioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloropropanethioamide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Di-tert-butylphenoxy)propanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to the corresponding amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(2,4-Di-tert-butylphenoxy)propanethioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)propanethioamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt the cell wall and cell membrane of fungal cells, leading to cell death. This disruption is achieved through the compound’s interference with the synthesis of essential cellular components and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: A precursor in the synthesis of 3-(2,4-Di-tert-butylphenoxy)propanethioamide.
Bis(2,4-di-tert-butylphenyl)phosphate: A degradation product of phosphite antioxidants with similar structural features.
Uniqueness
This compound is unique due to its thioamide functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Formule moléculaire |
C17H27NOS |
|---|---|
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
3-(2,4-ditert-butylphenoxy)propanethioamide |
InChI |
InChI=1S/C17H27NOS/c1-16(2,3)12-7-8-14(19-10-9-15(18)20)13(11-12)17(4,5)6/h7-8,11H,9-10H2,1-6H3,(H2,18,20) |
Clé InChI |
KAFRBTVCQOPAAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OCCC(=S)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


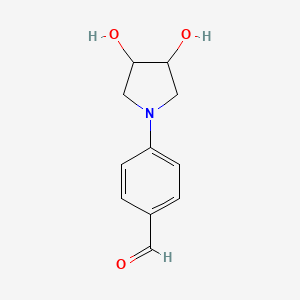
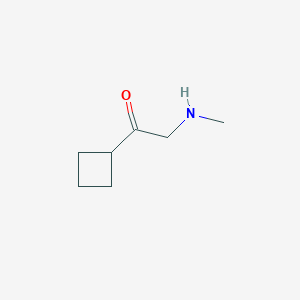

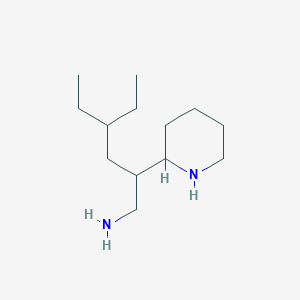
![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)

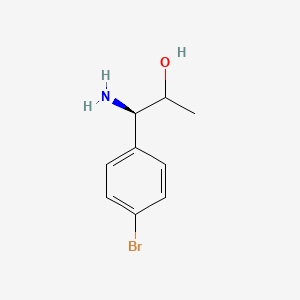
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
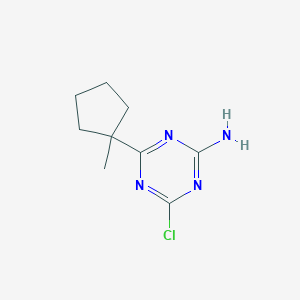

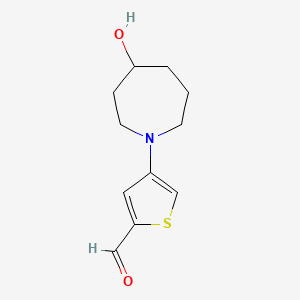
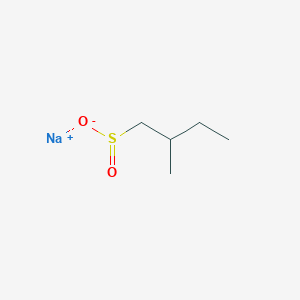

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
